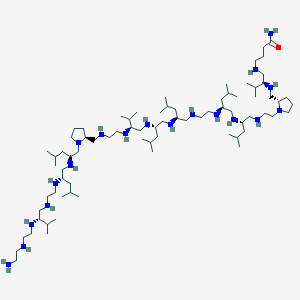
Mdmb-Fubica
Übersicht
Beschreibung
MDMB-FUBICA ist ein Indol-basiertes synthetisches Cannabinoid, das vermutlich ein potenter Agonist des Cannabinoidrezeptors 1 (CB1) ist. Es wurde online als Designerdroge verkauft und erstmals im Februar 2015 von der Europäischen Beobachtungsstelle für Drogen und Drogensucht (EMCDDA) in Schweden entdeckt . This compound wird häufig in Form von E-Liquids zum Einsatz in elektronischen Zigaretten verkauft .
Wissenschaftliche Forschungsanwendungen
MDMB-FUBICA hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Wirkmechanismus
MDMB-FUBICA übt seine Wirkungen aus, indem es als potenter Agonist des Cannabinoidrezeptors 1 (CB1) wirkt. Durch die Bindung an CB1 aktiviert this compound den Rezeptor, was zur Aktivierung von nachgeschalteten Signalwegen führt. Diese Aktivierung führt zu verschiedenen physiologischen und psychologischen Wirkungen, darunter Analgesie, Stimmungsregulation und veränderte Wahrnehmung . Die beteiligten molekularen Ziele und Signalwege umfassen die Gi-Protein- und β-Arrestin-Signalwege .
Zukünftige Richtungen
The future directions for research on MDMB-FUBICA and similar synthetic cannabinoids likely involve further investigation into their toxicokinetics, mechanisms of action, and potential health effects . As these substances continue to emerge and evolve, ongoing research is crucial for public health and safety .
Biochemische Analyse
Biochemical Properties
MDMB-FUBICA is presumed to interact with the CB1 receptor, a G protein-coupled receptor found primarily in the central and peripheral nervous system . The nature of these interactions is likely to involve binding to the receptor, triggering a series of biochemical reactions that lead to the observed effects of the compound.
Cellular Effects
As a synthetic cannabinoid, it is likely to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism through its interaction with the CB1 receptor .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the CB1 receptor This binding is thought to activate the receptor, leading to changes in gene expression and cellular function
Temporal Effects in Laboratory Settings
Studies on similar synthetic cannabinoids suggest that these compounds may have long-term effects on cellular function
Metabolic Pathways
This compound is metabolized via hydroxylation and N-dealkylation
Vorbereitungsmethoden
Die Synthese von MDMB-FUBICA umfasst mehrere Schritte, beginnend mit der Herstellung des Indolkernes. Der Syntheseweg umfasst typischerweise folgende Schritte:
Bildung des Indolkernes: Dies beinhaltet die Reaktion eines geeigneten Vorläufers mit einem Formylierungsmittel, um die Formylgruppe an der 3-Position des Indolrings einzuführen.
Einführung der Fluorbenzyl-Gruppe: Der nächste Schritt beinhaltet die Reaktion des Indolderivats mit einem Fluorbenzylbromid, um die Fluorbenzyl-Gruppe an der 1-Position des Indolrings einzuführen.
Bildung der Amidbindung: Der letzte Schritt beinhaltet die Reaktion des Indolderivats mit einem geeigneten Amin zur Bildung der Amidbindung, was zur Bildung von this compound führt.
Analyse Chemischer Reaktionen
MDMB-FUBICA durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: this compound kann Oxidationsreaktionen durchlaufen, insbesondere am Indolring und an der Fluorbenzyl-Gruppe.
Reduktion: Reduktionsreaktionen können an der Carbonylgruppe der Amidbindung auftreten.
Substitution: Substitutionsreaktionen können an der Fluorbenzyl-Gruppe auftreten, wobei das Fluoratom durch andere Substituenten ersetzt werden kann.
Häufig verwendete Reagenzien und Bedingungen in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind oxidierte, reduzierte und substituierte Derivate von this compound .
Vergleich Mit ähnlichen Verbindungen
MDMB-FUBICA ähnelt strukturell anderen synthetischen Cannabinoiden, wie z. B. MDMB-FUBINACA, ADB-FUBIATA und AMB-FUBINACA . this compound ist aufgrund seiner spezifischen strukturellen Merkmale einzigartig, darunter das Vorhandensein einer Fluorbenzyl-Gruppe und eines tert-Leucin-basierten Teils . Diese strukturellen Unterschiede tragen zu seinen unterschiedlichen pharmakologischen Eigenschaften und Wirkungen bei.
Ähnliche Verbindungen umfassen:
MDMB-FUBINACA: Ein Indazol-basiertes synthetisches Cannabinoid mit ähnlichen pharmakologischen Eigenschaften.
AMB-FUBINACA: Ein weiteres synthetisches Cannabinoid mit ähnlichen Wirkungen, aber unterschiedlichen strukturellen Merkmalen.
Die einzigartige Struktur und Eigenschaften von this compound machen es zu einer wertvollen Verbindung für die wissenschaftliche Forschung und industrielle Anwendungen.
Eigenschaften
IUPAC Name |
methyl (2S)-2-[[1-[(4-fluorophenyl)methyl]indole-3-carbonyl]amino]-3,3-dimethylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN2O3/c1-23(2,3)20(22(28)29-4)25-21(27)18-14-26(19-8-6-5-7-17(18)19)13-15-9-11-16(24)12-10-15/h5-12,14,20H,13H2,1-4H3,(H,25,27)/t20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVAWIZIGOSKPBP-HXUWFJFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301032712 | |
| Record name | MDMB-FUBICA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301032712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1971007-91-6 | |
| Record name | N-[[1-[(4-Fluorophenyl)methyl]-1H-indol-3-yl]carbonyl]-3-methyl-L-valine methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1971007-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mdmb-fubica | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1971007916 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MDMB-FUBICA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301032712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MDMB-FUBICA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K53ZMB4NR6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What makes Mdmb-Fubinaca a potent synthetic cannabinoid?
A1: While the provided excerpts do not specifically focus on Mdmb-Fubinaca's potency, they highlight the role of human carboxylesterases (hCES) in metabolizing synthetic cannabinoids, including Mdmb-Fubinaca. [] This enzymatic breakdown can significantly influence the duration of action and potency of these substances. The research indicates that synthetic cannabinoids with a terminal ester, particularly those with a smaller alcohol part and a larger acyl part, demonstrate higher affinity for hCES1 isozymes. [] This information suggests that modifications to the ester side chain of Mdmb-Fubinaca could potentially impact its interaction with hCES enzymes, influencing its overall potency and duration of action.
Q2: How does the structure of synthetic cannabinoids relate to their metabolism?
A2: The research suggests a link between the structure of synthetic cannabinoids and their metabolism by hCES enzymes. [] Specifically, compounds with a terminal ester bearing a small alcohol part and a larger acyl part show higher affinity for hCES1 isozymes. [] This structural feature can influence the rate at which these compounds are broken down in the body, ultimately impacting their duration of action and potential for drug-drug interactions. Further research is needed to fully elucidate the structure-metabolism relationship for specific synthetic cannabinoids like Mdmb-Fubinaca.
Q3: Beyond Mdmb-Fubinaca, what broader implications does this research have on understanding synthetic cannabinoids?
A3: This research contributes valuable insights into the metabolism of synthetic cannabinoids, a class of substances known for their rapid evolution and diverse chemical structures. By identifying hCES enzymes as key players in their breakdown, this research paves the way for:
- Predicting drug-drug interactions: Understanding the metabolic pathways of synthetic cannabinoids can help anticipate potential interactions with other medications metabolized by the same enzymes. []
- Explaining individual variations in response: Polymorphisms in hCES genes can lead to interindividual differences in enzyme activity, potentially explaining why some individuals experience more pronounced or prolonged effects from synthetic cannabinoids. []
- Developing targeted analytical tools: Identifying specific metabolites produced by hCES-mediated breakdown can aid in developing more sensitive and accurate methods for detecting synthetic cannabinoid use. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-Hydroxy-5-(3-methylbut-2-enyl)-1,3a,4,5,6,6a-hexahydrocyclopenta[c]furan-3-one](/img/structure/B593317.png)






![3,3,4-trimethyl-1-[1-(2-morpholin-4-ylethyl)indol-3-yl]pent-4-en-1-one](/img/structure/B593329.png)
